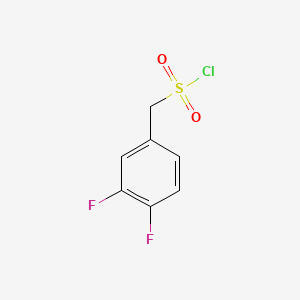
1H-Pyrrol-2-amine, 5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrol-2-amine, 5-nitro-: is a nitrogen-containing heterocyclic compound. Pyrroles, the core structure of this compound, are five-membered aromatic rings with one nitrogen atom. These compounds are known for their diverse biological activities and are key structural units in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-2-amine, 5-nitro- typically involves the nitration of 1H-pyrrol-2-amine. This can be achieved through various methods, including the use of nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1H-Pyrrol-2-amine, 5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed:
Reduction: 5-Amino-1H-pyrrol-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 1H-Pyrrol-2-amine, 5-nitro- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 1H-Pyrrol-2-amine, 5-nitro- is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 1H-Pyrrol-2-amine, 5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
1H-Pyrrol-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-1H-pyrrol-2-amine: The amino group provides different reactivity and biological activity compared to the nitro group.
5-Nitroindole: Contains a similar nitro group but has a different core structure, leading to distinct chemical and biological properties.
Uniqueness: 1H-Pyrrol-2-amine, 5-nitro- is unique due to the presence of both the nitro group and the pyrrole ring. This combination imparts specific reactivity and biological activity, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
192003-26-2 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.103 |
IUPAC名 |
5-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-4(6-3)7(8)9/h1-2,6H,5H2 |
InChIキー |
HMJZRTMDFLWDEN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1)[N+](=O)[O-])N |
同義語 |
1H-Pyrrol-2-amine,5-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium, [(methyleneamino)-2-thiazolylmethyl]- (9CI)](/img/new.no-structure.jpg)

![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)





